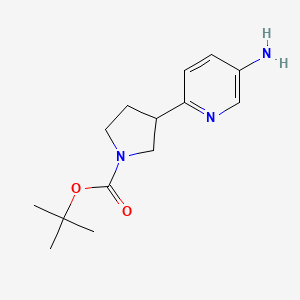

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Description

“Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate” is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate group at the pyrrolidine nitrogen and a 5-aminopyridin-2-yl substituent at the 3-position of the pyrrolidine ring. Its molecular structure combines a rigid pyridine moiety with a flexible pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of other reactive sites during synthetic workflows. The 5-amino group on the pyridine ring enhances solubility in polar solvents and provides a handle for further derivatization, such as amide bond formation or cross-coupling reactions .

Its stability under basic conditions and compatibility with common coupling reagents (e.g., Pd catalysts for Suzuki-Miyaura reactions) make it a valuable building block in organic synthesis .

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9,15H2,1-3H3 |

InChI Key |

AWOBXGXXWCBSQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Aminopyridine Moiety: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced to the pyrrolidine ring.

Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the aminopyridine moiety.

Substitution: Nucleophilic substitution reactions are common, especially involving the aminopyridine group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties for various applications.

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. The aminopyridine moiety may enhance its bioactivity by interacting with enzymes or receptors.

Biological Studies

Research has focused on the compound's interactions with biological macromolecules. Studies indicate that the pyrrolidine ring may stabilize binding interactions, which can be crucial for designing inhibitors or modulators of biological pathways.

Case Study 1: Interaction with Biological Targets

A study investigated the binding affinity of this compound to specific enzyme targets. Molecular docking studies demonstrated that the compound could effectively bind to target sites, suggesting its potential as a lead compound in drug design .

Case Study 2: Synthesis and Characterization

Researchers synthesized this compound through a multi-step process involving cyclization and substitution reactions. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate” with structurally related pyridine-pyrrolidine derivatives, focusing on substituent effects, molecular properties, and synthetic utility.

Structural and Functional Group Variations

Key differences arise from substituents on the pyridine ring and modifications to the pyrrolidine scaffold:

*Molecular formula inferred from structural analogs due to incomplete data in evidence.

Commercial Availability and Pricing

- The target compound (1802516-87-5) is listed with 1 supplier , priced comparably to other tert-butyl derivatives (~$400–$4800/g depending on scale) .

- Brominated analogs (e.g., CAS 1228070-72-1) are more widely available (2–3 suppliers) due to their utility in cross-coupling workflows .

Pharmacological Potential

- Amino-Substituted Analogs: The 5-amino group in the target compound may improve target binding in kinase inhibitors (e.g., via H-bonding with ATP pockets), whereas methoxy or methyl groups in analogs enhance blood-brain barrier penetration for CNS drugs .

- Bromo-Substituted Analogs : Serve as precursors to radiolabeled compounds or PROTACs (proteolysis-targeting chimeras) due to their compatibility with isotopic exchange .

Biological Activity

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 111669-25-1

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of reagents such as sodium cyanoborohydride in methanol. The yield of this compound can reach up to 91% under optimized conditions .

Pharmacological Profile

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Some notable findings include:

- Inhibition of PD-L1 Interaction : In a study involving mouse splenocytes, the compound demonstrated the ability to rescue immune cells from PD-L1 mediated inhibition, achieving a rescue rate of 92% at a concentration of 100 nM .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, related compounds have shown significant inhibition against A431 vulvar epidermal carcinoma cells .

- Enzyme Inhibition : The compound's structural features suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How is tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate synthesized, and what are the critical reaction conditions to optimize yield?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by coupling with a functionalized pyridine derivative. Key steps include:

- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) to protect the pyrrolidine nitrogen .

- Coupling reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 5-aminopyridin-2-yl group. Catalysts such as Pd(PPh₃)₄ and ligands like XPhos may enhance efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Q. What spectroscopic techniques are essential for characterizing this compound, and how can data contradictions be resolved?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridine C-H coupling patterns) and Boc group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 292.37 ).

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELX .

Advanced Research Questions

Q. How can this compound serve as a building block in designing kinase inhibitors, and what structural modifications enhance binding affinity?

- Applications : The compound’s pyridine-pyrrolidine scaffold mimics ATP-binding motifs in kinases. Modifications include:

- Pyridine Ring : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position to improve hydrophobic interactions .

- Pyrrolidine Moiety : Replacing the Boc group with acyloxymethyl esters to enhance cell permeability .

- Linker Optimization : Incorporating spacers (e.g., ethylene glycol) to improve solubility and reduce steric hindrance .

- Validation : Use kinase inhibition assays (e.g., IC₅₀ measurements) and molecular docking studies to assess binding modes.

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the pyrrolidine nitrogen.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

- Stability Profile :

- Solvent Effects : Store in inert, anhydrous solvents (e.g., DMSO or DMF) to prevent Boc group hydrolysis. Avoid protic solvents (e.g., methanol) .

- Temperature : Refrigeration (4°C) under nitrogen atmosphere minimizes degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Root Causes :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) may alter observed mp. Perform DSC/TGA to identify phase transitions .

- Impurities : Trace solvents or byproducts (e.g., unreacted pyridine) depress mp. Purify via recrystallization and compare with literature values (e.g., mp range 123–124°C for analogs ).

- Resolution : Report melting points with solvent history (e.g., "recrystallized from ethanol") and cross-reference with structurally similar compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ).

Experimental Design Considerations

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.